8-Chloro-2-cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine
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Overview
Description
8-Chloro-2-cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a chloro group, a cyclopropyl group, and a trifluoromethyl group attached to an imidazo[1,2-a]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through several synthetic routes. One common method involves the reaction of chlorinated imidazo[1,2-a]pyridine with trifluoromethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative of the original compound.
Scientific Research Applications
8-Chloro-2-cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Chloro-2-cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound’s effects are mediated through its binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
- 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
- Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Uniqueness
8-Chloro-2-cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties compared to its analogs.
Properties
Molecular Formula |
C11H8ClF3N2 |
---|---|
Molecular Weight |
260.64 g/mol |
IUPAC Name |
8-chloro-2-cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H8ClF3N2/c12-8-3-7(11(13,14)15)4-17-5-9(6-1-2-6)16-10(8)17/h3-6H,1-2H2 |
InChI Key |
MZEOHVQYVHJPTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F |
Origin of Product |
United States |
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